Cas no 1105247-78-6 (2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide)

2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide structure
1105247-78-6 structure
商品名:2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide
CAS番号:1105247-78-6
MF:C12H18N4O3S
メガワット:298.361320972443
CID:6205863
PubChem ID:30862214

2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide
    • 1105247-78-6
    • 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide
    • 2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide
    • VU0644600-1
    • F5486-0163
    • AKOS024510347
    • 2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
    • インチ: 1S/C12H18N4O3S/c1-8(17)14-12-9-6-20-7-10(9)15-16(12)5-11(18)13-3-4-19-2/h3-7H2,1-2H3,(H,13,18)(H,14,17)
    • InChIKey: TZBLVQXVIDPHSD-UHFFFAOYSA-N
    • ほほえんだ: S1CC2C(C1)=C(NC(C)=O)N(CC(NCCOC)=O)N=2

計算された属性

  • せいみつぶんしりょう: 298.10996162g/mol
  • どういたいしつりょう: 298.10996162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 111Ų

2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5486-0163-25mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
25mg
$109.0 2023-09-10
Life Chemicals
F5486-0163-75mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
75mg
$208.0 2023-09-10
Life Chemicals
F5486-0163-10mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
10mg
$79.0 2023-09-10
Life Chemicals
F5486-0163-15mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
15mg
$89.0 2023-09-10
Life Chemicals
F5486-0163-20mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
20mg
$99.0 2023-09-10
Life Chemicals
F5486-0163-5μmol
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
5μmol
$63.0 2023-09-10
Life Chemicals
F5486-0163-3mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
3mg
$63.0 2023-09-10
Life Chemicals
F5486-0163-100mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
100mg
$248.0 2023-09-10
Life Chemicals
F5486-0163-20μmol
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
20μmol
$79.0 2023-09-10
Life Chemicals
F5486-0163-4mg
2-{3-acetamido-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-(2-methoxyethyl)acetamide
1105247-78-6
4mg
$66.0 2023-09-10

2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide 関連文献

2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamideに関する追加情報

Recent Advances in the Study of 2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide (CAS: 1105247-78-6)

The compound 2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide (CAS: 1105247-78-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its thienopyrazole core and acetamide side chains, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of the synthetic pathway for this compound. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The method involves a multi-step reaction sequence starting from commercially available thiophene derivatives, followed by cyclization and functionalization to introduce the acetamide and methoxyethyl groups. This advancement addresses previous challenges related to low yields and purification difficulties, making the compound more accessible for further research.

Pharmacological evaluations have revealed that 2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide exhibits notable activity as a modulator of specific kinase pathways. In vitro studies using cancer cell lines demonstrated its ability to inhibit the proliferation of certain tumor types, particularly those with dysregulated kinase signaling. The compound's selectivity profile was further elucidated through kinase screening assays, which identified its primary targets as members of the MAPK and PI3K/AKT pathways. These findings suggest its potential utility in targeted cancer therapies.

Beyond oncology, recent investigations have explored the compound's applications in neurological disorders. A preclinical study published in Neuropharmacology reported its neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, possibly through its interaction with specific protein targets involved in cellular stress responses. These results open new avenues for developing treatments for conditions such as Alzheimer's and Parkinson's diseases.

Structural-activity relationship (SAR) studies have been instrumental in understanding the compound's pharmacological profile. Modifications to the thienopyrazole core and the acetamide side chains have been systematically evaluated to enhance potency and reduce off-target effects. Computational modeling and molecular docking studies have provided insights into the compound's binding modes with its biological targets, guiding the design of next-generation derivatives with improved properties.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Current efforts are focused on formulating the compound to improve its pharmacokinetic properties and conducting comprehensive safety evaluations. Collaborative research initiatives between academic institutions and pharmaceutical companies are underway to accelerate the development process.

In conclusion, 2-{3-acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}-N-(2-methoxyethyl)acetamide (CAS: 1105247-78-6) represents a versatile scaffold with significant therapeutic potential. Recent advancements in its synthesis, mechanistic understanding, and therapeutic applications highlight its value as a research tool and drug candidate. Continued investigation into its properties and optimization of its structure will be crucial for realizing its full potential in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.